

# Application Notes and Protocols: Pro-Phe-Arg-AMC Stock Solution Preparation in DMSO

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## Compound of Interest

Compound Name: Pro-Phe-Arg-AMC

Cat. No.: B15600938

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These application notes provide a detailed protocol for the preparation of a **Pro-Phe-Arg-AMC** stock solution in dimethyl sulfoxide (DMSO). Additionally, a general protocol for its application in a fluorometric enzyme assay is described. **Pro-Phe-Arg-AMC** is a sensitive fluorogenic substrate used to assay the activity of various proteases, including plasma kallikrein, pancreatic and urinary kallikreins, and other trypsin-like proteases.<sup>[1][2][3]</sup>

## I. Quantitative Data Summary

The following table summarizes the key quantitative data for **Pro-Phe-Arg-AMC**.

Parameter	Value	Reference
Molecular Weight	575.67 g/mol	[2]
Recommended Solvent	DMSO	[1][2]
Recommended Storage Temperature (Powder)	-20°C	
Stock Solution Storage	-20°C (up to 1 month) or -80°C (up to 6 months)	[4]
Excitation Wavelength	350-380 nm	[5]
Emission Wavelength	440-460 nm	[5][6]

## II. Experimental Protocols

### A. Protocol for Preparation of Pro-Phe-Arg-AMC Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Pro-Phe-Arg-AMC** in DMSO.

Materials:

- **Pro-Phe-Arg-AMC** (powder form)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Analytical balance

Procedure:

- **Equilibrate Reagents:** Allow the **Pro-Phe-Arg-AMC** powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
- **Weighing:** Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh out the desired amount of **Pro-Phe-Arg-AMC** powder (e.g., 1 mg).
- **Calculating DMSO Volume:** Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM).
  - Calculation Example for 10 mM stock with 1 mg of **Pro-Phe-Arg-AMC** (MW: 575.67 g/mol):
    - $\text{Moles} = \text{Mass} / \text{Molecular Weight} = 0.001 \text{ g} / 575.67 \text{ g/mol} \approx 1.737 \times 10^{-6} \text{ mol}$

- $\text{Volume (L)} = \text{Moles} / \text{Molarity} = 1.737 \times 10^{-6} \text{ mol} / 0.010 \text{ mol/L} = 1.737 \times 10^{-4} \text{ L}$
- $\text{Volume } (\mu\text{L}) = 1.737 \times 10^{-4} \text{ L} * 1,000,000 \mu\text{L/L} \approx 173.7 \mu\text{L}$
- Dissolving: Add the calculated volume of DMSO to the microcentrifuge tube containing the **Pro-Phe-Arg-AMC** powder.
- Mixing: Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. If dissolution is difficult, gentle warming and/or sonication can be used.[7]
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Ensure the tubes are tightly sealed to prevent moisture absorption by the DMSO.

## B. Protocol for a General Fluorometric Protease Assay

This protocol provides a general framework for using the **Pro-Phe-Arg-AMC** stock solution to measure protease activity. Optimal conditions (e.g., enzyme and substrate concentrations, incubation time) should be determined empirically for each specific enzyme.

Materials:

- **Pro-Phe-Arg-AMC** stock solution (in DMSO)
- Purified enzyme of interest or biological sample containing the enzyme
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- 96-well black, clear-bottom microplate
- Fluorescence microplate reader
- 7-amino-4-methylcoumarin (AMC) for standard curve

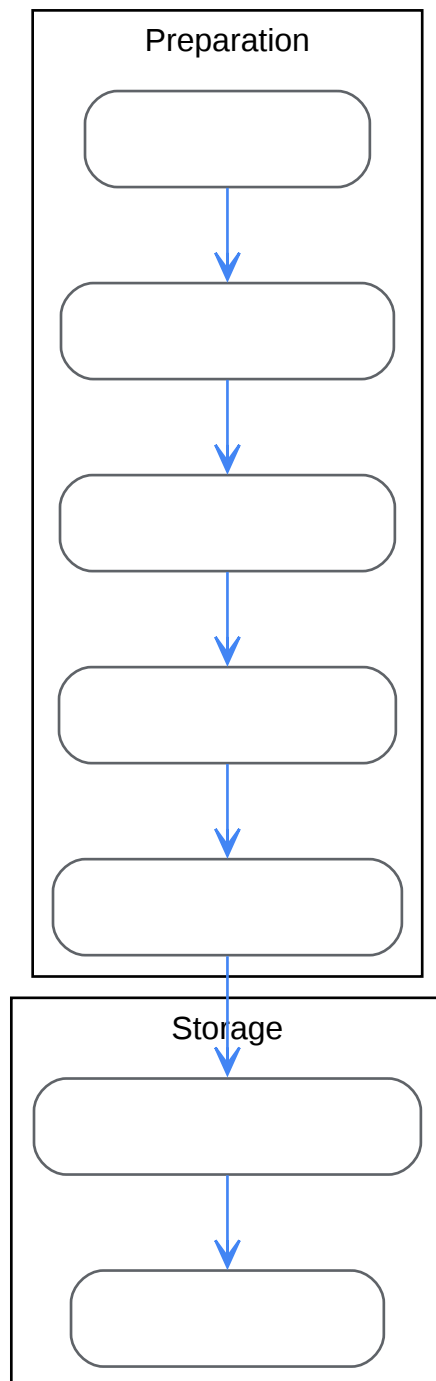
Procedure:

- Prepare AMC Standard Curve:
  - Prepare a stock solution of free AMC in the assay buffer.
  - Perform serial dilutions to create a range of known concentrations (e.g., 0-10  $\mu$ M).
  - Add a fixed volume of each standard to the wells of the 96-well plate.[\[5\]](#)
- Prepare Reagents:
  - Dilute the enzyme to the desired concentration in the pre-warmed assay buffer.
  - Dilute the **Pro-Phe-Arg-AMC** stock solution to the final working concentration in the pre-warmed assay buffer immediately before use.
- Assay Setup:
  - Add the assay buffer to the wells of the microplate.
  - Add the diluted enzyme solution to the appropriate wells. Include a no-enzyme control (buffer only).
  - Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes.
- Initiate the Reaction:
  - Add the diluted **Pro-Phe-Arg-AMC** substrate solution to all wells to start the reaction.
- Data Acquisition:
  - Immediately place the plate in a pre-warmed fluorescence microplate reader.
  - Measure the fluorescence intensity kinetically at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes). Use excitation and emission wavelengths appropriate for AMC (e.g., Ex: 350 nm, Em: 450 nm).[\[5\]](#)
- Data Analysis:
  - Subtract the background fluorescence from the no-enzyme control wells.

- Determine the initial reaction velocity ( $V_0$ ) from the linear portion of the fluorescence versus time plot.
- Use the AMC standard curve to convert the rate of change in fluorescence (RFU/min) to the rate of product formation ( $\mu\text{M}/\text{min}$ ).

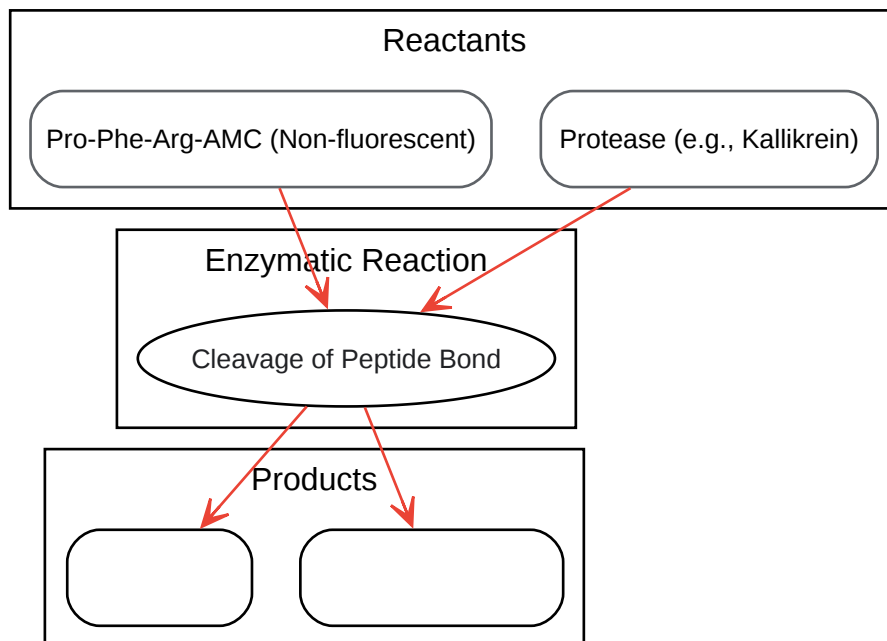
### III. Visualizations

## Workflow for Pro-Phe-Arg-AMC Stock Solution Preparation

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Caption: Workflow for preparing a **Pro-Phe-Arg-AMC** stock solution.

## Principle of the Fluorometric Protease Assay



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Caption: Enzymatic cleavage of **Pro-Phe-Arg-AMC** to release fluorescent AMC.

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